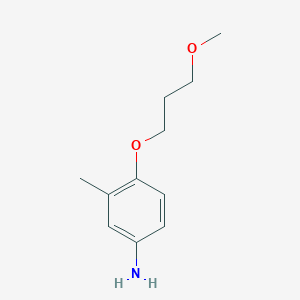
2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a chloroacetamide group attached to a pyrazole ring, which is further substituted with ethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.
Substitution with Ethyl and Dimethyl Groups: The pyrazole ring is then alkylated with ethyl and methyl groups using appropriate alkylating agents in the presence of a base.
Introduction of the Chloroacetamide Group: The substituted pyrazole is reacted with chloroacetyl chloride in the presence of a base to form the chloroacetamide derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The pyrazole ring and its substituents can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The chloroacetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the chloroacetamide group.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrazole ring and its substituents.
Reduction Products: Reduced forms of the pyrazole ring and its substituents.
Hydrolysis Products: Carboxylic acid and amine derivatives.
Scientific Research Applications
2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agricultural Chemistry: It may be used in the development of agrochemicals such as herbicides or fungicides.
Biological Studies: The compound can be used in studies to understand its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may find use in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Receptor Modulation: It may interact with specific receptors, altering their activity and downstream signaling pathways.
Chemical Reactivity: The chloroacetamide group can react with nucleophiles, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide
- N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide
- 2-Chloro-N-(1-methyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide
Uniqueness
2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acetamide hydrochloride is unique due to the presence of both the chloroacetamide group and the specific substitution pattern on the pyrazole ring. This combination of functional groups and substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O.ClH/c1-4-13-7(3)9(6(2)12-13)11-8(14)5-10;/h4-5H2,1-3H3,(H,11,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNBSSDVXWTZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)CCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
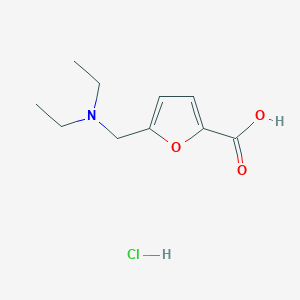
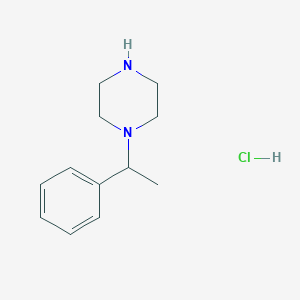

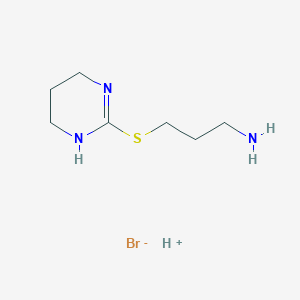
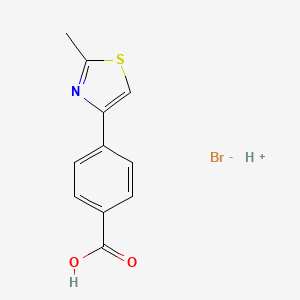
![Ethyl 2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydron;chloride](/img/structure/B7805829.png)
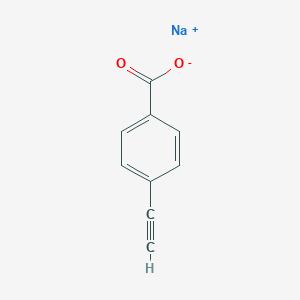
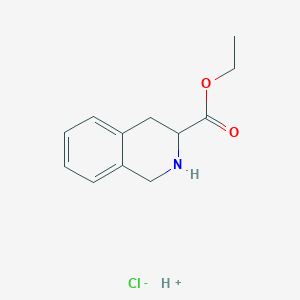
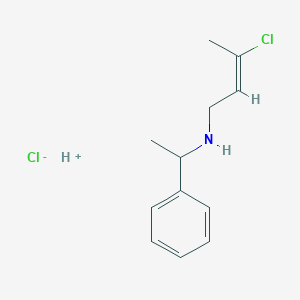
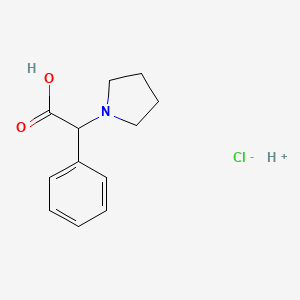
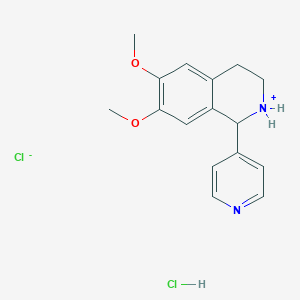
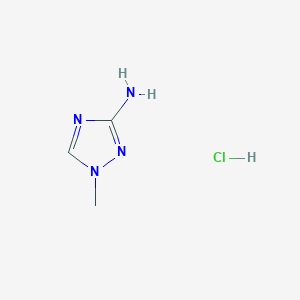
![[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-yl]azanium;chloride](/img/structure/B7805888.png)
